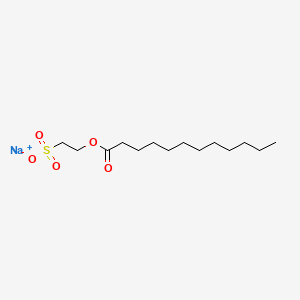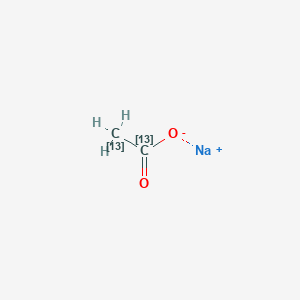
Sodium acetate-13C2
概述
描述
Sodium acetate-13C2: is a labeled compound where two carbon atoms in the acetate molecule are replaced with the isotope carbon-13. This compound is often used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling .
准备方法
Synthetic Routes and Reaction Conditions: Sodium acetate-13C2 can be synthesized by reacting acetic acid-13C2 with sodium hydroxide. The reaction is straightforward and typically carried out in an aqueous solution:
CH3COOH-13C2+NaOH→CH3COONa-13C2+H2O
This method is commonly used in both laboratory and industrial settings .
Industrial Production Methods: Industrial production of this compound involves similar chemical reactions but on a larger scale. The process ensures high purity and isotopic enrichment, often exceeding 99% atom 13C .
化学反应分析
Types of Reactions: Sodium acetate-13C2 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate ion acts as a nucleophile.
Esterification: Reacts with alcohols to form esters.
Decomposition: Upon heating, it decomposes to produce acetic acid and sodium carbonate.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like alkyl halides under basic conditions.
Esterification: Requires alcohols and an acid catalyst.
Decomposition: Occurs at elevated temperatures.
Major Products:
Substitution Reactions: Produces substituted acetates.
Esterification: Forms esters and water.
Decomposition: Yields acetic acid and sodium carbonate.
科学研究应用
Chemistry:
NMR Spectroscopy: Used as a standard or reference compound due to its isotopic labeling, which provides distinct signals in NMR spectra.
Biology:
Metabolic Studies: Traces metabolic pathways involving acetate in biological systems.
Medicine:
Drug Development: Helps in studying drug metabolism and pharmacokinetics.
Industry:
Chemical Synthesis: Used in the synthesis of labeled compounds for various industrial applications.
作用机制
Sodium acetate-13C2 exerts its effects primarily through its role as an acetate ion donor. In biological systems, it participates in metabolic pathways, such as the citric acid cycle, where it is converted to acetyl-CoA. The labeled carbon atoms allow researchers to trace the metabolic fate of acetate and study its involvement in various biochemical processes .
相似化合物的比较
Sodium acetate-1-13C: Contains one carbon-13 atom.
Sodium acetate-2-13C: Contains one carbon-13 atom at a different position.
Sodium acetate-d3: Contains deuterium atoms instead of hydrogen.
Uniqueness: Sodium acetate-13C2 is unique due to its dual carbon-13 labeling, which provides more detailed information in NMR studies compared to singly labeled compounds. This dual labeling enhances the resolution and accuracy of metabolic tracing experiments.
属性
IUPAC Name |
sodium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLLURERBWHNL-AWQJXPNKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.019 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56374-56-2 | |
| Record name | Sodium acetate (1,2-13C2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056374562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM ACETATE (1,2-13C2) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8Z3U5ENA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details















Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using sodium acetate-13C2 in these studies?
A: this compound serves as a labeled precursor in biosynthetic studies. When introduced to a biological system, like potato tubers, enzymes utilize this labeled acetate during the biosynthesis of various metabolites. By analyzing the incorporation pattern of the 13C label in the final products, researchers can trace the biosynthetic pathways and understand how complex molecules are assembled from simpler precursors. [, ]
Q2: How does the analysis of 13C-labeling patterns help in understanding sesquiterpene biosynthesis?
A: Sesquiterpenes are a class of compounds derived from the assembly of three isoprene units. this compound, when incorporated, provides specific 13C labeling patterns within these isoprene units. By analyzing the 13C NMR spectra of the isolated sesquiterpenes, researchers can determine the position of labeled carbons. This information helps to confirm proposed biosynthetic pathways, identify potential rearrangements occurring during biosynthesis, and elucidate the origins of specific carbon atoms within the complex sesquiterpene structures. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
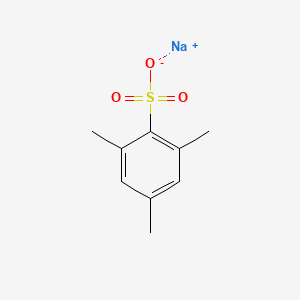

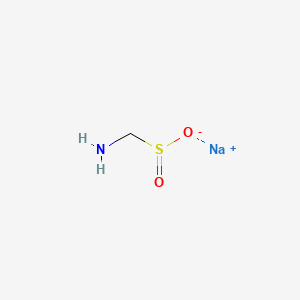
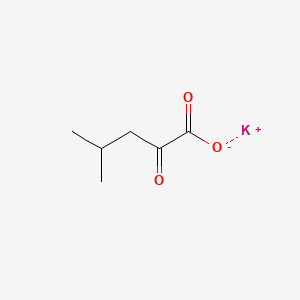

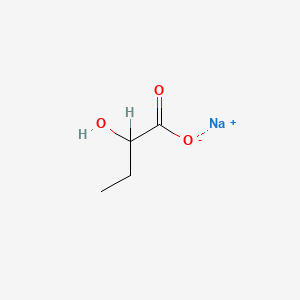


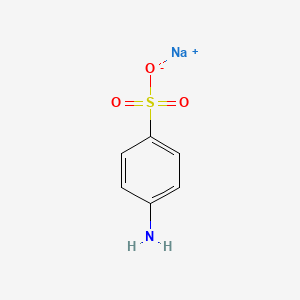

![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)


